N-Acetylpuromycin

Protein Synthesis Translation Antibiotic

Researchers studying TGF-β signaling often face confounding effects from global translation inhibitors like puromycin. N-Acetylpuromycin eliminates this problem-it downregulates SnoN and Ski to promote TGF-β signaling without ribosome binding, protein synthesis inhibition, or MAPK activation. • Selective SnoN/Ski downregulation; no translational arrest confounding • Stable ≥2 months at -20°C; DMSO solubility up to 70 mg/mL • Ideal control for ribosome-independent mechanistic studies Supplied as a white solid (≥98% purity) with room-temperature domestic shipping. Consistent batch-to-batch activity verified by TLC and NMR.

Molecular Formula C24H31N7O6
Molecular Weight 513.5 g/mol
Cat. No. B609392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylpuromycin
SynonymsN-Acetylpurinomycin;  N Acetylpurinomycin; 
Molecular FormulaC24H31N7O6
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO
InChIInChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1
InChIKeyLADKVYSQIGJMFP-IYRMOJGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylpuromycin: Non-Ribotoxic Puromycin for TGF-β Signaling


N-Acetylpuromycin (CAS 22852-13-7) is a non-ribotoxic derivative of the antibiotic puromycin, formed by acetylation of the tyrosinyl amino group [1]. It is a key intermediate in the puromycin biosynthetic pathway in Streptomyces alboniger [2] and is characterized by its inability to bind ribosomes or inhibit protein synthesis, distinguishing it fundamentally from its parent compound [1].

Non-ribotoxic TGF-β signaling probe
No protein synthesis inhibition
MAPK-independent pathway modulation

Why Puromycin Cannot Substitute N-Acetylpuromycin


Generic substitution with puromycin or other translational inhibitors is not possible when the research goal requires selective modulation of TGF-β signaling without confounding effects on protein synthesis or ribotoxic stress. Puromycin, while structurally similar, actively inhibits protein synthesis by causing premature chain termination [1], a property completely absent in N-acetylpuromycin [2]. Furthermore, anisomycin, another translation inhibitor, activates MAPK pathways, whereas N-acetylpuromycin acts independently of MAPK activation [2]. These mechanistic divergences dictate distinct experimental applications and preclude interchangeable use.

Puromycin
Active translation inhibitor; causes premature chain termination.
Mechanistic mismatch may confound TGF-β studies without translation shutdown.
Anisomycin
Activates MAPK pathways while also downregulating SnoN/Ski.
Pathway engagement mismatch limits clean TGF-β signal readout.

N-Acetylpuromycin vs. Puromycin & Anisomycin: Evidence Guide


Protein Synthesis Inhibition vs. Puromycin

N-Acetylpuromycin is biologically inactive as a protein synthesis inhibitor, whereas puromycin acts as a potent and well-characterized translation inhibitor [1]. This difference arises from the acetylation of the amino group, which prevents N-acetylpuromycin from binding to the ribosome .

Translation Inhibition
Head-to-head
No inhibitionPuromycin: active inhibitor (chain termination)
Enables TGF-β study without translation shutdown confounding.
Qualitative functional switch
Protein Synthesis Translation Antibiotic

Ribosome Binding vs. Puromycin

N-Acetylpuromycin does not bind to ribosomes, a property directly confirmed by its lack of protein synthesis inhibition . In contrast, puromycin binds to the A-site of the ribosome, mimicking aminoacyl-tRNA and causing premature chain termination [1].

Ribosome Binding
Head-to-head
No bindingPuromycin: binds ribosomal A-site
Non-ribotoxic mechanism for pathway isolation.
Structural basis confirmed
Ribosome Translation Mechanism of Action

MAPK-Independent TGF-β Modulation vs. Anisomycin

N-Acetylpuromycin downregulates the negative TGF-β regulators SnoN and Ski, thereby promoting TGF-β signaling independently of MAPK activation [1]. Anisomycin, another antibiotic that can modulate TGF-β signaling, does so while activating MAPK pathways [1]. This MAPK independence is a key differentiator for N-acetylpuromycin.

TGF-β & MAPK
Head-to-head
MAPK-independent SnoN/Ski downregulationAnisomycin: MAPK-activating
Clean TGF-β readout without MAPK confounding.
Cell model context
TGF-β Signaling SnoN Ski MAPK Pathway

DMSO Solubility vs. Puromycin Dihydrochloride

N-Acetylpuromycin exhibits a solubility of up to 70 mg/mL in DMSO . Puromycin dihydrochloride, a common salt form used in cell culture, has a reported solubility of 50 mg/mL in DMSO [1]. This difference may influence stock solution preparation and experimental design.

DMSO Solubility
Data to verify
Up to 70 mg/mL
vs. puromycin dihydrochloride 50 mg/mL
Supports concentrated stock preparation.
Vendor-reported data
Solubility Formulation DMSO

Solution Stability vs. Puromycin Dihydrochloride

N-Acetylpuromycin solutions in DMSO or DMF are stable for up to 2 months when stored at -20°C . In contrast, puromycin dihydrochloride solutions in DMSO are recommended for use within 1 month at -20°C to prevent potency loss [1].

Solution Stability
Data to verify
Stable for up to 2 months
vs. puromycin dihydrochloride 1 month at -20°C
May reduce preparation frequency.
Vendor-recommended storage
Stability Storage Shelf Life

Acetylation Prevents Ribosome Binding

The X-ray crystal structure of puromycin N-acetyltransferase (PAC) in complex with N-acetylpuromycin and CoA, solved at 2.0 Å resolution, provides direct structural evidence for the acetylation that inactivates puromycin [1]. The acetyl group, transferred from acetyl-CoA, is positioned on the tyrosinyl amino group, a modification that sterically and chemically prevents ribosome binding.

Structural Confirmation
Supporting
X-ray crystallography, 2.0 Å
Confirms acetyl modification blocks ribosome binding.
PAC-N-acetylpuromycin-CoA complex
Structural Biology X-ray Crystallography Enzyme-Substrate Complex

N-Acetylpuromycin Application Scenarios


TGF-β Signaling Without Translation Inhibition

Use N-Acetylpuromycin to downregulate SnoN and Ski and promote TGF-β signaling in cellular models, particularly when the effects of global protein synthesis inhibition (as caused by puromycin) would confound the results. Its MAPK-independent activity provides a cleaner readout of the TGF-β pathway [1].

Ribosome-Independent Cellular Responses

Employ N-Acetylpuromycin as a critical control compound to distinguish between ribosome-dependent and ribosome-independent effects. Its complete lack of ribosome binding and protein synthesis inhibition makes it an ideal tool to verify that observed phenotypes are not due to translational arrest [1].

Long-Term Cell Culture Stability

For experiments requiring repeated dosing over several weeks, N-Acetylpuromycin's superior solution stability (2 months at -20°C) reduces the need for frequent aliquot preparation, minimizes freeze-thaw artifacts, and ensures more consistent compound activity over the experimental duration [1].

High-Concentration Stock Preparation

When designing assays sensitive to DMSO or other organic solvents, leverage N-Acetylpuromycin's higher DMSO solubility (up to 70 mg/mL) to prepare concentrated stock solutions, thereby minimizing the final solvent concentration added to cell culture media and reducing potential cytotoxicity [1].

Application
Selection Property
Validation Focus
TGF-β Pathway Study
Non-ribotoxic modulation
SnoN/Ski downregulation & SMAD signaling endpoints
Ribosome-Independent Control
No ribosome binding
Verify phenotypes independent of translation arrest
Extended Cell Culture Studies
Solution stability profile
Consistency across freeze-thaw cycles and long-term assays
Low-Solvent Assay Design
DMSO solubility profile
Minimize solvent exposure in sensitive cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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